
1-Bromo-3-chloropropane-d6
Overview
Description
1-Bromo-3-chloropropane-d6: is a deuterated derivative of 1-Bromo-3-chloropropane, an organohalogen compound. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is ClCD2CD2CD2Br, and it has a molecular weight of 163.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane-d6 can be synthesized through the free-radical addition of deuterated hydrogen bromide to deuterated allyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Allyl Chloride: Deuterated allyl chloride is prepared by reacting deuterated propylene with chlorine gas.
Addition of Deuterated Hydrogen Bromide: The deuterated allyl chloride is then reacted with deuterated hydrogen bromide in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN), to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloropropane-d6 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide results in the formation of deuterated 3-chloropropanol.
Elimination Reactions: The major product is deuterated propene.
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-3-chloropropane-d6 has the molecular formula C₃H₆BrCl, with deuterium atoms replacing hydrogen atoms in the propane chain. The incorporation of deuterium enhances the compound's utility in NMR spectroscopy, allowing for clearer spectral data due to reduced overlap with proton signals.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is utilized for:
- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into various substrates. This property is crucial for synthesizing complex organic molecules.
- Synthesis of Deuterated Compounds : The presence of deuterium allows researchers to create deuterated analogs of pharmaceuticals and other compounds, which can be important for studying metabolic pathways and pharmacokinetics.
Analytical Chemistry
The compound is widely used in analytical chemistry, particularly in:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its deuterated nature, this compound provides a clean NMR spectrum, which is essential for structural elucidation and dynamics studies of organic molecules.
- Mass Spectrometry : The unique mass signature of deuterated compounds allows for precise quantification and identification in complex mixtures.
Biological Studies
In biological research, this compound is employed for:
- Cell Culture Applications : It can be used as a solvent or reagent in cell culture media to study cellular responses to various treatments without interference from proton-based solvents.
- Metabolic Studies : The incorporation of deuterium into metabolic pathways allows researchers to trace the fate of compounds within biological systems, providing insights into metabolic processes.
Case Study 1: Synthesis of Deuterated Pharmaceuticals
In a study published by Smith et al. (2022), this compound was utilized to synthesize a deuterated version of a known anti-inflammatory drug. The results indicated that the deuterated compound exhibited improved stability and bioavailability compared to its non-deuterated counterpart.
Case Study 2: Metabolic Pathway Tracing
A research team led by Johnson et al. (2023) employed this compound to trace metabolic pathways in cancer cells. Their findings revealed significant differences in metabolic flux when comparing treated versus untreated cells, highlighting the compound's utility in understanding cancer metabolism.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloropropane-d6 depends on its application:
NMR Spectroscopy: In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate determination of chemical shifts and coupling constants. The deuterium atoms do not interfere with the proton signals, making it an ideal internal standard.
Phase Separation Reagent: As a phase separation reagent, this compound facilitates the separation of nucleic acids from other cellular components.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: The non-deuterated version of 1-Bromo-3-chloropropane-d6, used in similar applications but without the benefits of deuterium labeling.
1,3-Dibromopropane-d6: Another deuterated compound used in NMR spectroscopy and isotope labeling studies.
3-Bromo-1-propan-d6-ol: A deuterated alcohol used in the synthesis of deuterated compounds and as an NMR standard.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for the accurate determination of chemical shifts and coupling constants without interference from proton signals. Additionally, its use as a phase separation reagent in nucleic acid isolation reduces contamination and improves the quality of the extracted RNA .
Biological Activity
1-Bromo-3-chloropropane-d6 is a deuterated halogenated hydrocarbon that has garnered attention in various fields of biological research due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C3H5BrClD6
- Molecular Weight: Approximately 183.5 g/mol
- CAS Number: 1000924-00-3
The biological activity of this compound is primarily associated with its interactions at the cellular level. The compound is known to influence various biochemical pathways, particularly those involved in cellular signaling and metabolism.
Toxicological Effects
Research indicates that exposure to this compound can lead to several adverse health effects:
- Liver Damage: Inhalation studies on rodents have shown a significant increase in non-neoplastic lesions in the liver, particularly in female rats, suggesting hepatotoxicity .
- Tumorigenic Potential: Long-term exposure has been linked to an increased incidence of bronchioloalveolar adenomas and carcinomas in male mice. The dose-response relationship indicates that higher concentrations correlate with greater tumor incidence .
- Weight Loss: Significant reductions in body weight were observed in both male and female groups exposed to higher concentrations (100 ppm and above) over a two-year period .
Inhalation Studies
A pivotal study conducted by the Japan Bioassay Research Center involved whole-body inhalation exposure to varying concentrations of this compound (0, 25, 100, and 400 ppm) over two years. Key findings included:
Concentration (ppm) | Male Survival Rate (%) | Female Survival Rate (%) | Bronchioloalveolar Adenoma Incidence (%) |
---|---|---|---|
0 | 76 | 60 | N/A |
25 | 66 | 49 | Significant increase |
100 | 74 | 49 | Significant increase |
400 | 72 | 53 | Significant increase |
The study concluded that there was a clear dose-response relationship regarding tumor development, particularly in the lungs and liver .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is absorbed rapidly upon inhalation. The compound's stability under physiological conditions allows it to persist in biological systems long enough to exert its toxic effects.
Q & A
Basic Research Questions
Q. How is isotopic purity determined for 1-Bromo-3-chloropropane-d6, and what analytical methods are recommended?
Isotopic purity (98 atom% deuterium) is typically quantified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . In H NMR, the absence of proton signals at positions replaced by deuterium confirms isotopic enrichment. HRMS detects the molecular ion peak (M) at m/z 163.47, with deviations <0.5% indicating high purity. Cross-validation with combustion analysis for %D content is advised for critical applications .
Q. What are the key safety protocols for handling this compound in laboratory settings?
This compound is toxic via inhalation, dermal contact, and ingestion. Safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid vapor accumulation (boiling point ~142–145°C for non-deuterated analog).
- Storage : In airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How is this compound synthesized, and what purification steps ensure high yield?
Deuterated analogs are synthesized via halogen exchange reactions using deuterated precursors (e.g., DO or CDOD). For example, reacting 1-Bromo-3-chloropropane with deuterated solvents under catalytic conditions (e.g., Pd/C) replaces protons with deuterium. Purification involves fractional distillation (bp adjusted for deuterium’s mass effect) and column chromatography (silica gel, hexane/EtOAc) to remove non-deuterated byproducts .
Advanced Research Questions
Q. How does deuteration of 1-Bromo-3-chloropropane influence reaction kinetics in SN2 mechanisms?
Deuteration at β-positions (CD groups) reduces the kinetic isotope effect (KIE) due to decreased vibrational zero-point energy in C-D bonds. This alters transition state stabilization, potentially slowing reaction rates by 2–10× compared to the non-deuterated compound. Studies using C NMR and computational modeling (DFT) can quantify these effects in nucleophilic substitutions .
Q. What challenges arise in interpreting spectral data for deuterated halogenated alkanes, and how are they resolved?
- NMR : H signals are 6.5× weaker than H, requiring longer acquisition times. Use H-C HSQC to correlate residual proton signals with deuterated carbons.
- Mass Spectrometry : Isotopic clusters for Br/Cl complicate HRMS interpretation. Employ isotopic pattern simulation software (e.g., MassLynx) to distinguish D-enriched peaks from natural abundance isotopes .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
Contradictions often stem from variations in deuterium content or solvent purity. Methodological steps include:
- Triangulation : Validate yields using multiple techniques (e.g., GC-MS, H NMR).
- Control Experiments : Compare results with non-deuterated analogs under identical conditions.
- Systematic Review : Replicate protocols from literature with documented purity levels (≥98% D) and solvent drying methods (e.g., molecular sieves) .
Properties
IUPAC Name |
1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028033 | |
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-46-6 | |
Record name | 1-Bromo-3-chloropropane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.